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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of D-altritol nucleoside

phosphoramidites, essential building blocks for the production of altritol nucleic acids (ANAs).

ANAs are a class of xeno-nucleic acids (XNAs) with a six-membered D-altritol sugar

backbone, offering unique properties for therapeutic and diagnostic applications, including

enhanced stability and strong RNA binding affinity. This application note details the optimized

chemical synthesis pathways, experimental protocols, and quantitative data to enable the

successful production of these valuable research tools.

Introduction
Altritol nucleic acids (ANAs) are synthetic analogs of RNA characterized by a hexitol sugar ring

in place of the natural ribose. This modification confers upon them a pre-organized structure

that mimics the A-form geometry of RNA, leading to high-affinity binding to complementary

RNA strands. These properties make ANA-modified oligonucleotides promising candidates for

antisense therapies, siRNAs, and other nucleic acid-based drugs. The foundation of

synthesizing ANA oligonucleotides lies in the robust preparation of their monomeric building

blocks: the D-altritol nucleoside phosphoramidites.

This guide outlines the multi-step synthesis of D-altritol nucleoside phosphoramidites for the

four standard nucleobases: adenine (aA), guanine (aG), cytosine (aC), and uracil (aU). The
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synthesis begins with the nucleophilic opening of a common precursor, 1,5:2,3-dianhydro-4,6-

O-benzylidene-D-allitol, followed by the introduction of protecting groups and the final

phosphitylation to yield the desired phosphoramidite.

Synthesis Workflow
The overall synthetic strategy for D-altritol nucleoside phosphoramidites is a sequential

process involving the formation of the altritol nucleoside, protection of reactive functional

groups, and the introduction of the phosphoramidite moiety. The following diagram illustrates

the key stages of the synthesis.
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Caption: General workflow for the synthesis of D-altritol nucleoside phosphoramidites.

Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the

synthesis of D-altritol nucleoside phosphoramidites.

Synthesis of D-Altritol Nucleosides
The initial step involves the stereoselective synthesis of D-altritol nucleosides via the

nucleophilic opening of an epoxide precursor.

1.1. Synthesis of Adenine and Uracil D-Altritol Nucleosides

The adenine and uracil altritol nucleosides are synthesized by the nucleophilic opening of

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol using the 1,8-diazabicyclo[5.4.0]undec-7-ene

(DBU) salts of the respective nucleobases.[1]

Reaction Conditions:

Reagents: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, Adenine or Uracil, DBU.
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Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Temperature: 100-120 °C.

Reaction Time: 12-24 hours.

Procedure:

To a solution of the nucleobase (adenine or uracil) in anhydrous DMF, add DBU and stir

until a clear solution is obtained.

Add 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol to the reaction mixture.

Heat the mixture at the specified temperature and monitor the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and evaporate the

solvent under reduced pressure.

Purify the crude product by silica gel column chromatography.

1.2. Synthesis of Guanine D-Altritol Nucleoside

The guanine analog is prepared using phase transfer catalysis for the alkylation of 2-amino-6-

chloropurine, followed by conversion to the guanine derivative.[1]

Reaction Conditions:

Reagents: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, 2-amino-6-chloropurine,

Potassium Carbonate (K₂CO₃), 18-crown-6.

Solvent: Acetonitrile.

Temperature: Reflux.

Procedure:

Suspend 2-amino-6-chloropurine and K₂CO₃ in acetonitrile.
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Add 18-crown-6 and 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

Reflux the mixture and monitor by TLC.

After completion, filter the reaction mixture and concentrate the filtrate.

The resulting 6-chloro-purine derivative is then converted to the guanine analog through

standard procedures.

1.3. Synthesis of Cytosine D-Altritol Nucleoside

The cytosine altritol nucleoside is typically synthesized from the corresponding uracil congener.

[1]

Protection of D-Altritol Nucleosides
To prevent side reactions during phosphitylation and subsequent oligonucleotide synthesis, the

exocyclic amino groups of the nucleobases and the hydroxyl groups of the altritol sugar must

be protected.

2.1. Base Protection

Adenine and Cytosine: The exocyclic amino groups are commonly protected with a benzoyl

(Bz) group.

Guanine: The exocyclic amino group is typically protected with an isobutyryl (iBu) or acetyl

(Ac) group.

Uracil and Thymine: These bases do not require protection of their imide functions.

2.2. Hydroxyl Group Protection

5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively protected with a 4,4'-

dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during solid-phase

synthesis.[2]

3'-Hydroxyl Group: The 3'-hydroxyl group can be protected with various groups, such as tert-

butyldimethylsilyl (TBDMS) or benzoyl (Bz).[1][3] The choice of protecting group depends on
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the desired deprotection conditions. For the synthesis of phosphoramidites, this position will

ultimately be phosphitylated.

A general procedure for the introduction of a silyl protecting group at the 3'-position is as

follows:[3]

Reaction Conditions:

Reagents: Partially protected D-altritol nucleoside, tert-butyldimethylsilyl chloride

(TBDMSCl), Imidazole.

Solvent: Anhydrous Pyridine or DMF.

Procedure:

Dissolve the D-altritol nucleoside in the anhydrous solvent.

Add imidazole and TBDMSCl.

Stir the reaction at room temperature until completion (monitoring by TLC).

Quench the reaction with methanol and evaporate the solvent.

Purify the product by column chromatography.

Phosphitylation of Protected D-Altritol Nucleosides
The final step in the synthesis of the phosphoramidite building block is the phosphitylation of

the 3'-hydroxyl group of the fully protected D-altritol nucleoside.

Reaction Conditions:

Reagents: Fully protected D-altritol nucleoside, 2-Cyanoethyl N,N-

diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-

tetraisopropylphosphorodiamidite, N,N-Diisopropylethylamine (DIPEA) or a weak acid

catalyst.

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
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Temperature: Room temperature.

Procedure:

Dissolve the protected D-altritol nucleoside in the anhydrous solvent under an inert

atmosphere (e.g., Argon).

Add DIPEA followed by the phosphitylating agent.

Stir the reaction at room temperature and monitor by TLC or ³¹P NMR spectroscopy.

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium

bicarbonate solution).

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude phosphoramidite by silica gel chromatography.

Quantitative Data Summary
The following tables summarize typical yields for the key synthetic steps. Actual yields may

vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Protected D-Altritol Nucleosides
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Starting
Material

Nucleobase
Protecting
Groups

Typical Yield
(%)

Reference

1,5:2,3-

Dianhydro-4,6-O-

benzylidene-D-

allitol

Adenine

4,6-O-

benzylidene, N⁶-

benzoyl

60-70 [1]

1,5:2,3-

Dianhydro-4,6-O-

benzylidene-D-

allitol

Uracil
4,6-O-

benzylidene
75-85 [1]

1,5:2,3-

Dianhydro-4,6-O-

benzylidene-D-

allitol

Guanine

4,6-O-

benzylidene, N²-

isobutyryl

50-60 [1]

Protected Uracil

Altritol

Nucleoside

Cytosine

4,6-O-

benzylidene, N⁴-

benzoyl

70-80 [1]

Protected Altritol

Nucleoside
-

5'-O-DMT, 3'-O-

TBDMS
80-90 [3]

Table 2: Phosphitylation of Protected D-Altritol Nucleosides

Protected
Nucleoside

Phosphitylating
Agent

Typical Yield (%) Reference

5'-O-DMT-N-

protected-D-Altritol

nucleoside

2-Cyanoethyl N,N-

diisopropylchlorophos

phoramidite

85-95 General Procedure

Solid-Phase Oligonucleotide Synthesis
The synthesized D-altritol nucleoside phosphoramidites can be directly used in automated

solid-phase oligonucleotide synthesizers following standard phosphoramidite chemistry
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protocols. The cycle involves four main steps: deblocking (detritylation), coupling, capping, and

oxidation.

Oligonucleotide Synthesis Cycle

1. Deblocking
(DMT Removal)

2. Coupling
(Addition of D-Altritol

Phosphoramidite)

3. Capping
(Acetylation of

Unreacted 5'-OH)

4. Oxidation
(P(III) to P(V))

Next Cycle

Cleavage and
Deprotection

After Final Cycle

Solid Support with
Initial Nucleoside

Click to download full resolution via product page

Caption: Standard cycle for solid-phase oligonucleotide synthesis using D-altritol
phosphoramidites.
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The coupling step, where the D-altritol phosphoramidite is added to the growing

oligonucleotide chain, is a critical step. The use of an activator, such as 5-(ethylthio)-1H-

tetrazole (ETT), is required to protonate the diisopropylamino group of the phosphoramidite,

making it a good leaving group for the subsequent nucleophilic attack by the free 5'-hydroxyl of

the support-bound nucleoside.

Conclusion
The synthesis of D-altritol nucleoside phosphoramidites is a well-established process that

provides access to a versatile class of modified nucleic acids. The protocols and data

presented in this application note offer a detailed guide for researchers in academia and

industry to produce these valuable compounds for the development of novel nucleic acid-based

therapeutics and diagnostics. The unique properties of altritol nucleic acids, particularly their

high affinity for RNA, make them a compelling platform for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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